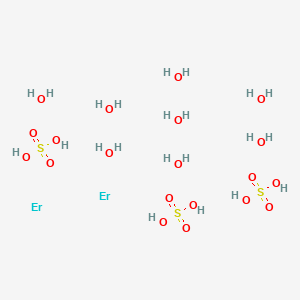
erbium;sulfuric acid;octahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
erbium;sulfuric acid;octahydrate is a chemical compound with the formula Er2(SO4)3·8H2O. This compound is a hydrated salt of erbium, a rare earth element, and sulfuric acid. It is typically found in the form of pink crystalline solids and is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfuric acid, erbium(3+) salt (3:2), octahydrate can be synthesized through the reaction of erbium oxide (Er2O3) with sulfuric acid (H2SO4). The process involves dissolving erbium oxide in dilute sulfuric acid, followed by the addition of ethanol to precipitate the octahydrate form of the salt. The reaction conditions typically include:
Dissolution: Er2O3 is dissolved in dilute H2SO4.
Precipitation: Ethanol is added to the solution to precipitate the octahydrate form.
Filtration and Drying: The precipitate is filtered and washed with ethanol to remove impurities, then dried in air.
Industrial Production Methods
Industrial production of sulfuric acid, erbium(3+) salt (3:2), octahydrate follows a similar process but on a larger scale. High-purity erbium oxide is used, and the reaction is carefully controlled to ensure the purity and yield of the final product. The use of automated systems for mixing, precipitation, and filtration helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid, erbium(3+) salt (3:2), octahydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Erbium can change its oxidation state, participating in redox reactions.
Substitution Reactions: The sulfate ions can be replaced by other anions in substitution reactions.
Hydrolysis: The compound can hydrolyze in water, leading to the formation of erbium hydroxide and sulfuric acid.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4).
Substitution Reagents: Various anions like chloride (Cl-) or nitrate (NO3-).
Major Products
Erbium Hydroxide (Er(OH)3): Formed during hydrolysis.
Erbium Chloride (ErCl3): Formed during substitution with chloride ions.
Erbium Nitrate (Er(NO3)3): Formed during substitution with nitrate ions.
Scientific Research Applications
Sulfuric acid, erbium(3+) salt (3:2), octahydrate has several scientific research applications:
Optical Materials: Used as a dopant in optical fibers and lasers due to its unique luminescent properties.
Glass Manufacturing: Acts as a colorant in glass and porcelain enamel glazes.
Catalysis: Employed in various catalytic processes in organic synthesis.
Biomedical Research: Investigated for its potential use in medical imaging and cancer treatment due to its ability to emit radiation.
Mechanism of Action
The mechanism by which sulfuric acid, erbium(3+) salt (3:2), octahydrate exerts its effects is primarily through its interaction with light and other electromagnetic radiation. Erbium ions can absorb and emit light at specific wavelengths, making them useful in optical applications. The compound’s ability to participate in redox reactions also makes it valuable in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Sulfuric acid, ytterbium(3+) salt (32), octahydrate: Similar in structure but contains ytterbium instead of erbium.
Sulfuric acid, gadolinium(3+) salt (32), octahydrate: Contains gadolinium and is used in similar applications.
Uniqueness
Sulfuric acid, erbium(3+) salt (3:2), octahydrate is unique due to its specific luminescent properties, which make it particularly valuable in optical and biomedical applications. Its ability to emit light at specific wavelengths distinguishes it from other similar compounds, making it a preferred choice in certain high-tech applications.
Properties
IUPAC Name |
erbium;sulfuric acid;octahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Er.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYHCOBOWGFPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Er].[Er] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Er2H22O20S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
772.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Pentanamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-5,5,5-trifluoro-, (2R)-](/img/structure/B8066376.png)
![3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione](/img/structure/B8066391.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)piperidine](/img/structure/B8066393.png)
![(R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (2S,3S)-2,3-bis(benzoyloxy)succinate](/img/structure/B8066421.png)

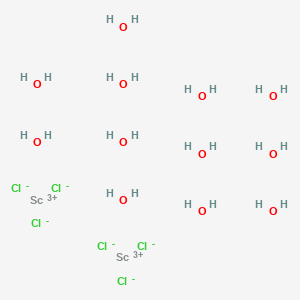
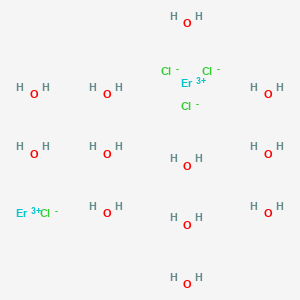
![4,4'-Bis[4-(di-p-tolylamino)-styryl]biphenyl](/img/structure/B8066464.png)
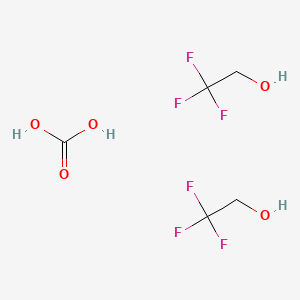

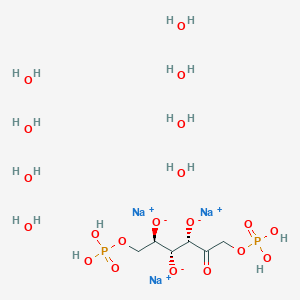
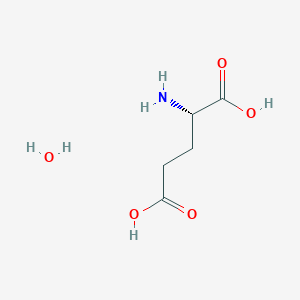
![benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate](/img/structure/B8066484.png)

